molecular formula C20H29N7O8 B1210168 Amipurimycin CAS No. 61991-08-0

Amipurimycin

Cat. No. B1210168
CAS RN: 61991-08-0
M. Wt: 495.5 g/mol
InChI Key: BHAUQSKSOITMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.

Scientific Research Applications

Overview of Amipurimycin in Research

Amipurimycin, also known as amikacin, is primarily researched for its efficacy against various infections, especially those caused by gram-negative bacteria. The research spans multiple domains, focusing on optimizing the use of amikacin in treating challenging infections, understanding its pharmacokinetics, and exploring novel delivery systems for improved efficacy and reduced toxicity.

Efficacy in Treating Infections

Amikacin has been a subject of extensive research for its role in treating multidrug-resistant tuberculosis (MDR-TB). Studies have highlighted the need for determining the optimal dose and dosing frequency of amikacin in MDR-TB regimens to balance efficacy and toxicity. The critical pharmacokinetic/pharmacodynamic (PK/PD) index for amikacin's efficacy has been identified as the maximum concentration (Cmax) related to the minimum inhibitory concentration (MIC), emphasizing the importance of achieving a target Cmax/MIC ratio at the site of infection (Sturkenboom et al., 2018).

Moreover, amikacin has been investigated in various clinical settings, including intensive care units (ICU), where its usage is challenged by the variability in pharmacokinetics among the population. A comprehensive review of population pharmacokinetic models for amikacin in ICU patients has not reached a consensus on the optimal dosing regimen, highlighting the complexity of its use in such critical care settings (Duong et al., 2021).

Advancements in Drug Delivery Systems

The delivery of amikacin has been a significant focus of research, aiming to enhance its therapeutic potential while mitigating adverse effects. Novel controlled and sustained release drug delivery platforms are under investigation to increase the antibacterial activity of amikacin at lower doses compared to conventional formulations. These innovative delivery systems are also explored to overcome the development of drug-resistance, posing a significant threat to global healthcare (Maxwell et al., 2021).

properties

CAS RN

61991-08-0

Product Name

Amipurimycin

Molecular Formula

C20H29N7O8

Molecular Weight

495.5 g/mol

IUPAC Name

2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)

InChI Key

BHAUQSKSOITMND-UHFFFAOYSA-N

SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

Canonical SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

synonyms

amipurimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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